Quinolin-6-yl methanesulfonate
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Overview
Description
Quinolin-6-yl methanesulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including quinolin-6-yl methanesulfonate, can be achieved through various methods. Traditional synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods involve the condensation of aniline with different carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Quinolin-6-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include sodium tert-butoxide, cesium carbonate, and various acids and bases . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with phenyl methanesulfonate in the presence of sodium tert-butoxide can yield aryl ethers .
Scientific Research Applications
Quinolin-6-yl methanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of quinolin-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites . This interaction can lead to the disruption of cellular processes and the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Quinolin-6-yl methanesulfonate can be compared with other quinoline derivatives, such as:
Quinolin-8-yl methanesulfonate: Similar in structure but with different biological activities.
Quinolin-2-yl methanesulfonate: Known for its use in the synthesis of pharmaceuticals.
Quinolin-4-yl methanesulfonate: Used in the production of dyes and pigments.
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
quinolin-6-yl methanesulfonate |
InChI |
InChI=1S/C10H9NO3S/c1-15(12,13)14-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 |
InChI Key |
QRCFHLPKTQRDNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
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